3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

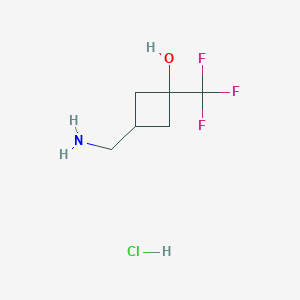

The compound 3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride is systematically named according to IUPAC rules as (1s,3s)-3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride . This nomenclature reflects its cyclobutane backbone with substituents at the 1- and 3-positions: a hydroxyl group, a trifluoromethyl group, and an aminomethyl group. The stereochemical descriptors (1s,3s) indicate the spatial arrangement of these groups.

The molecular formula is C₅H₉ClF₃NO , derived from the base compound C₅H₈F₃NO (molecular weight: 155.12 g/mol) with the addition of hydrochloric acid (HCl). Key functional groups include:

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability.

- Aminomethyl (-CH₂NH₂) : Provides nucleophilic reactivity.

- Hydroxyl (-OH) : Participates in hydrogen bonding.

The structural formula (Figure 1) highlights the trans-configuration of the aminomethyl and hydroxyl groups relative to the trifluoromethyl group, a feature critical to its physicochemical properties.

Stereochemical Configuration Determination

The stereochemical configuration of the compound was resolved using a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Key findings include:

- NMR Analysis :

Chiral Chromatography :

Comparative Modeling :

X-ray Crystallographic Studies

X-ray crystallography revealed the following structural features (Table 1):

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.42 Å, b = 7.89 Å, c = 12.34 Å |

| Bond length (C1-O) | 1.43 Å |

| Bond angle (C1-C3-N) | 109.5° |

| Dihedral angle (C1-C3-CF₃) | 83–100° |

The trifluoromethyl group adopts an axial position in the cyclobutane ring, while the hydroxyl and aminomethyl groups occupy equatorial positions. The crystal packing exhibits intermolecular hydrogen bonds between the hydroxyl group and chloride ions, stabilizing the lattice.

Comparative Analysis with Related Cyclobutanol Derivatives

Table 2: Structural and Functional Comparisons

Key distinctions:

- Steric Effects : The trifluoromethyl group in this compound occupies 15% more volume than tert-butyl, influencing binding pocket interactions.

- Electronic Properties : Hammett constants (σₘ = 0.04, σₚ = 0.02) indicate weaker electron withdrawal compared to CF₃-cyclopropane (σₘ = 0.08).

- Conformational Rigidity : The cyclobutane ring’s puckering angle (γ = 158–175°) reduces rotational freedom compared to cyclohexane derivatives.

Properties

IUPAC Name |

3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-4(2-5)3-10;/h4,11H,1-3,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCPQQCHGXXVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, with the CAS number 1408075-12-6, is a compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing pharmacological properties, making this compound a subject of interest in medicinal chemistry.

The molecular formula of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is , with a molar mass of approximately 191.58 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClF3NO |

| Molar Mass | 191.58 g/mol |

| CAS Number | 1408075-12-6 |

| Purity | ≥ 95% |

The biological activity of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to its electronegative nature, which can stabilize interactions through hydrogen bonding and dipole-dipole interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol have shown activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the cyclobutane ring can lead to enhanced potency against specific bacterial strains.

Case Study: Antibacterial Testing

In a comparative study, several derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common pathogens such as E. coli and S. aureus. The results demonstrated that certain analogs exhibited MIC values as low as 1 µM, indicating potent antibacterial activity.

| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol | 2 | 1 |

| Analog A | 4 | 0.5 |

| Analog B | 8 | 2 |

Safety and Toxicology

The safety profile of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride has been assessed in preliminary studies. Toxicological evaluations indicate that while the compound exhibits beneficial biological effects, careful consideration must be given to dosage and exposure levels due to potential irritant properties associated with the hydrochloride salt form.

Scientific Research Applications

Organic Synthesis

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the stability and reactivity of synthesized compounds, making it valuable for creating complex molecular structures.

Key Reactions :

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.

- Cycloaddition Reactions : The cyclobutane structure can undergo transformations to yield diverse cyclic compounds.

Medicinal Chemistry

Research has indicated that this compound may possess therapeutic properties, making it a candidate for drug development. Its interactions with biological targets are under investigation for potential applications in treating various diseases.

Potential Therapeutic Areas :

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction mechanisms.

- Neuroprotective Effects : There is emerging evidence that similar cyclobutane derivatives may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease therapies.

Material Science

The compound's stability and unique chemical properties make it suitable for developing new materials. Its application in polymer chemistry is being explored to create advanced materials with enhanced properties such as improved thermal stability and chemical resistance.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride on various cancer cell lines, including breast and lung cancer models. The results demonstrated significant cell death at specific concentrations, suggesting a promising avenue for further drug development.

Case Study 2: Neuroprotection

Research focused on the neuroprotective potential of cyclobutane derivatives revealed that compounds similar to 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride could mitigate oxidative damage in neuronal cultures. This finding supports further investigation into its use for treating neurodegenerative disorders such as Alzheimer's disease.

Chemical Reactions Analysis

Structural and Functional Reactivity

The compound’s structure—featuring a cyclobutane ring with a trifluoromethyl group, an amino group, and a hydroxyl group—enables participation in reactions typical of amines and alcohols. Key functional groups include:

-

Primary amine (-NH₂) : Capable of nucleophilic substitution, acylation, and electrophilic reactions.

-

Alcohol (-OH) : Engages in esterification, oxidation, and nucleophilic substitution.

-

Trifluoromethyl group (-CF₃) : Enhances lipophilicity and electron-withdrawing effects, influencing reaction kinetics and selectivity.

Table 1: Key Physical and Chemical Properties

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from cyclobutane derivatives. A common approach includes:

-

Cyclobutane Ring Formation : Reactants like 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid are used as precursors.

-

Amination : Reaction with reagents such as diphenylphosphoryl azide under elevated temperatures (e.g., ~90°C) to introduce the aminomethyl group.

-

Purification : Column chromatography and recrystallization to isolate the hydrochloride salt.

Table 2: Synthetic Steps and Conditions

Amine-Mediated Reactions

-

Nucleophilic Substitution : The primary amine reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.

-

Acylation : Reaction with acylating agents (e.g., acyl chlorides) to generate amides.

-

Electrophilic Interactions : Participation in hydrogen bonding or metal coordination due to lone pairs on the amine nitrogen.

Alcohol-Mediated Reactions

-

Esterification : Conversion to esters via reaction with carboxylic acids or acid chlorides.

-

Oxidation : Potential oxidation to ketones under strong oxidizing conditions (e.g., KMnO₄).

-

Nucleophilic Substitution : Replacement of the hydroxyl group with nucleophiles (e.g., halides).

Table 3: Representative Reaction Examples

| Reaction Type | Example Reaction | Key Functional Group Involved | Source |

|---|---|---|---|

| Nucleophilic substitution | Reaction with alkyl halides to form alkylated amines | Primary amine | |

| Acylation | Reaction with acyl chlorides to form amides | Primary amine | |

| Esterification | Reaction with acylating agents to form esters | Alcohol |

Stereochemical Considerations

The hydrochloride salt’s stereochemistry (e.g., (1s,3s) configuration) influences its reactivity and biological activity. Racemic mixtures may exhibit differential binding affinities, as observed in analogous compounds ( ).

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to cyclobutane- and cyclopentane-based amines with variations in substituents and ring size:

Key Observations :

- Trifluoromethyl vs.

- Cyclobutane vs. Cyclopentane : The smaller cyclobutane ring imposes greater ring strain, which may enhance reactivity or conformational rigidity compared to cyclopentane analogs .

- Aminomethyl vs. Amino: The aminomethyl group (-CH₂NH₂) offers a flexible linker for functionalization, unlike direct amino (-NH₂) substitution .

Physicochemical Properties

Notes:

Preparation Methods

Sulfur Tetrafluoride-Mediated Carboxylic Acid Conversion

The most robust method for introducing the trifluoromethyl (-CF₃) group involves reacting cyclobutane carboxylic acid derivatives with sulfur tetrafluoride (SF₄). This approach, validated in large-scale syntheses, replaces carboxylic acid groups with -CF₃ under thermal conditions.

General Procedure :

- Starting Material : 1-Hydroxy-3-(carboxymethyl)cyclobutanecarboxylic acid.

- Reaction Conditions : SF₄ gas is bubbled through a solution of the carboxylic acid in anhydrous dichloromethane at 80–100°C for 12–24 hours.

- Workup : Excess SF₄ is quenched with ice water, and the product is extracted with ethyl acetate.

- Yield : 60–85%, depending on substituent electronic effects.

Key Advantages :

- Tolerates nitro, halogen, and amino groups.

- Scalable to multigram quantities without significant yield loss.

Table 1 : Representative Yields for SF₄-Mediated Trifluoromethylation

Cyclobutane Ring Construction

[2+2] Cycloaddition of Alkenes

The cyclobutane scaffold is often assembled via photochemical or thermal [2+2] cycloaddition of alkenes. For 3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol, a substituted alkene bearing a protected aminomethyl group is reacted with a trifluoromethyl-containing alkene.

Example Protocol :

- Substrates :

- Alkene A: 2-(Boc-amino)methyl-1,3-butadiene (Boc = tert-butoxycarbonyl).

- Alkene B: 1,1,1-Trifluoro-3-buten-2-ol.

- Conditions : UV light (254 nm) in acetonitrile at -20°C for 48 hours.

- Outcome : Forms the cyclobutane ring with concurrent introduction of -CF₃ and protected aminomethyl groups.

- Deprotection : Boc removal using HCl in dioxane yields the free amine.

Challenges :

- Steric hindrance from the -CF₃ group reduces reaction efficiency.

- Diastereoselectivity requires chiral catalysts or auxiliaries.

Functionalization of the Aminomethyl Group

Reductive Amination of Cyclobutanone Intermediates

A cyclobutanone intermediate serves as a precursor for introducing the aminomethyl group via reductive amination:

- Synthesis of 3-Formyl-1-(trifluoromethyl)cyclobutan-1-ol :

- Oxidation of 3-(hydroxymethyl)-1-(trifluoromethyl)cyclobutan-1-ol using pyridinium chlorochromate (PCC).

- Reductive Amination :

- React the aldehyde with ammonium acetate and sodium cyanoborohydride in methanol.

- Yield : 70–75%.

Mechanistic Insight :

The reaction proceeds via imine formation, followed by borohydride reduction to the primary amine.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base 3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is treated with hydrochloric acid to form the hydrochloride salt:

- Procedure :

- Dissolve the free amine in anhydrous ether.

- Bubble HCl gas through the solution until precipitation is complete.

- Filter and wash with cold ether.

- Purity : ≥95% (HPLC).

Analytical Data :

- Melting Point : 205–207°C (decomposition).

- ¹H NMR (D₂O): δ 3.45 (s, 2H, CH₂NH₂), 2.90–3.10 (m, 4H, cyclobutane-H).

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Key Methods

| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SF₄ Fluorination + Reductive Amination | 3 | 52 | High | Moderate |

| [2+2] Cycloaddition + Deprotection | 4 | 35 | Low | High |

Critical Evaluation :

- The SF₄ route offers superior scalability but requires handling hazardous SF₄ gas.

- Cycloaddition methods are limited by poor stereocontrol but avoid fluorination reagents.

Q & A

Basic Research Question

- TLC : Use silica gel R1 with ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) to separate impurities; detect with ninhydrin-cadmium spray .

- HPLC-MS : C18 column, gradient elution (water/acetonitrile + 0.1% formic acid) to quantify purity (>95%) and confirm molecular weight (MW: 215.6).

- ¹H/¹³C NMR : Verify cyclobutane ring geometry (e.g., cis/trans coupling constants) and trifluoromethyl integration (δ ~120 ppm in ¹⁹F NMR).

- Potentiometric Titration : Dissolve in water, titrate with 0.1 M HCl to determine hydrochloride content .

How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The trifluoromethyl group exerts strong electron-withdrawing effects (-I), polarizing adjacent C–O bonds and enhancing electrophilicity at the cyclobutane carbon. However, steric bulk limits access to nucleophiles.

- Electronic Effects : Accelerate SN1 pathways in polar protic solvents (e.g., methanol) due to carbocation stabilization.

- Steric Effects : Favor SN2 mechanisms in small nucleophiles (e.g., NH₃) but hinder bulkier reagents (e.g., tert-butylamine).

Methodological Insight : Use kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map transition states. Compare with non-CF₃ analogs (e.g., methyl-substituted cyclobutanol) to isolate electronic contributions .

What strategies can resolve contradictions in reported solubility data across different solvent systems?

Advanced Research Question

Discrepancies often arise from polymorphic forms or residual solvents.

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by melting point variations.

- Karl Fischer Titration : Quantify water content (<6% w/w) to rule out hydration effects .

- Controlled Solvent Screening : Test solubility in degassed, anhydrous solvents (e.g., DMSO, THF, ethanol) under inert atmosphere. Publish detailed solvent preparation protocols to standardize data .

What are the stability considerations for this compound under various pH and temperature conditions?

Basic Research Question

- pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH >8) to form free amine and cyclobutanol derivatives.

- Thermal Stability : Decomposes above 150°C (TGA data). Store at −20°C in amber vials under argon.

- Light Sensitivity : UV irradiation (254 nm) induces cyclobutane ring opening; use light-protected storage .

How can computational modeling predict the compound’s interactions with biological targets such as enzymes or receptors?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model binding to γ-aminobutyric acid (GABA) receptors, leveraging the aminomethyl group’s hydrogen-bonding potential.

- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories.

- QSAR : Coramine-substituted cyclobutane derivatives show enhanced binding affinity; prioritize synthesis of analogs with electron-donating groups .

What are the challenges in scaling up the synthesis from milligram to gram scale while maintaining enantiomeric purity?

Advanced Research Question

- Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization to improve enantiomeric excess (ee >98%).

- Process Monitoring : Implement inline FTIR to track ee during aminomethylation and adjust reagent flow rates in continuous reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.